Home > Products > Screening Compounds P131526 > N-(4-acetylphenyl)-2-({4-oxo-3-[2-(1-piperidinyl)ethyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide
N-(4-acetylphenyl)-2-({4-oxo-3-[2-(1-piperidinyl)ethyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide -

N-(4-acetylphenyl)-2-({4-oxo-3-[2-(1-piperidinyl)ethyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide

Catalog Number: EVT-4416880
CAS Number:
Molecular Formula: C25H28N4O3S
Molecular Weight: 464.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

  • Compound Description: (R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide, also known as AMG 487, is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. AMG 487 is metabolized by CYP3A, forming two primary metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). M2 is further metabolized by CYP3A and acts as a competitive and mechanism-based inhibitor of CYP3A. This inhibition is implicated in the time-dependent pharmacokinetics of AMG 487.

2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}culfanyl)-N-(4-ethylphenyl)butanamide (K284-6111)

  • Compound Description: 2-({3-[2-(1-Cyclohexen-1-yl)ethyl]-6,7-dimethoxy-4-oxo-3,4-dihydro-2-quinazolinyl}culfanyl)-N-(4-ethylphenyl)butanamide, referred to as K284-6111, is a small molecule inhibitor of Chitinase-3-like 1 (CHI3L1). [, , , , ] Studies demonstrate its ability to alleviate memory impairment and neuroinflammation in Alzheimer's disease mouse models. [, , , ] This effect is attributed to its inhibition of the ERK-PTX3 pathway, a critical player in neuroinflammation. [, , ] K284-6111 also exhibits antitumor effects by blocking the CHI3L1-IL-13Rα2 signal, preventing lung metastasis and cancer cell growth. Moreover, K284-6111 has demonstrated potential in reducing atopic skin inflammation by repressing lactoferrin expression.

N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (NBI-74330)

  • Compound Description: N-1R-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide, known as NBI-74330, is a potent and selective CXCR3 antagonist. [, ] It exhibits high affinity for the CXCR3 receptor, effectively inhibiting ligand binding and downstream signaling events like calcium mobilization and chemotaxis. [, ] NBI-74330 acts as a noncompetitive antagonist at CXCR3 and demonstrates inverse agonistic properties at a constitutively active mutant of CXCR3.

2-{(2R)-1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide (Compound 11)

  • Compound Description: 2-{(2R)-1-[(3,4-Dichlorophenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-{2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]ethyl}acetamide, designated as Compound 11 in the research, functions as a high-affinity nonpeptide antagonist for the human kinin B1 receptor (B1R). It exhibits potent antagonist activity against des-Arg9-BK and Lys-des-Arg9-BK-induced contractions in rabbit aorta. Compound 11 also inhibits the phosphorylation of extracellular signal-regulated kinase1/2 mitogen-activated protein kinases induced by Lys-des-Arg9-BK.

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

  • Compound Description: N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A) is a cannabinoid antagonist. It exhibits a relatively lower affinity for both CB1 and CB2 receptors compared to its related compound NESS 0327. SR 141716A displays a 285-fold selectivity for the CB1 receptor.

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

  • Compound Description: N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)1,4,5,6-tetrahydrobenzo [, ]cyclohepta[1,2-c]pyrazole-3-carboxamide], known as NESS 0327, is a potent and selective cannabinoid antagonist targeting the CB1 receptor. It exhibits a significantly higher affinity for the CB1 receptor compared to SR 141716A and demonstrates a remarkable 60,000-fold selectivity for CB1 over CB2. NESS 0327 effectively antagonizes WIN 55,212-2-stimulated [35S]GTPγS binding and inhibits the antinociceptive effects of WIN 55,212-2 in vivo.

4-I-[3-chlorophenyl]carbamoyloxy)-2-butynyltrimethylammonium chloride (McN-A-343)

  • Compound Description: 4-I-[3-chlorophenyl]carbamoyloxy)-2-butynyltrimethylammonium chloride (McN-A-343) is an allosteric agonist of muscarinic acetylcholine receptors (mAChRs). This compound exhibits functional selectivity and partial agonism at mAChRs, particularly the M2 subtype. McN-A-343 demonstrates a unique binding mode compared to prototypical allosteric modulators, with increased affinity at specific allosteric site mutations.

4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride (AC-42)

  • Compound Description: 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl] piperidine hydrogen chloride (AC-42) is an allosteric agonist of mAChRs. [, ] Similar to McN-A-343, it acts as a functionally selective partial agonist, showing incomplete inhibition of orthosteric antagonist binding. [, ] AC-42 displays increased efficacy at specific allosteric site mutations, suggesting a distinct mode of binding compared to conventional modulators. [, ]

1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1)

  • Compound Description: 1-[3-(4-butyl-1-piperidinyl)propyl]-3,4-dihydro-2(1H)-quinolinone (77-LH-28-1) is a novel derivative of AC-42. It functions as a more potent M1-selective allosteric agonist compared to its parent compound. 77-LH-28-1 exhibits enhanced potency at specific allosteric site mutations, reinforcing the concept of a distinct binding mode for allosteric agonists.

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives

  • Compound Description: A series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives were synthesized and evaluated for their cytotoxic activity. These compounds exhibited mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells.

2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines

  • Compound Description: A series of six novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were designed and synthesized as potential inhibitors of thymidylate synthase (TS). [, ] These compounds contain a 5-thio substituent with various phenyl substitutions and were evaluated against several TS and dihydrofolate reductase (DHFR) enzymes. [, ] The analogues with 3',4'-dichloro and 4'-nitro substituents exhibited potent inhibition against human TS, exceeding the potency of known TS inhibitors. [, ] They also showed moderate inhibition against Toxoplasma gondii DHFR. [, ]

Properties

Product Name

N-(4-acetylphenyl)-2-({4-oxo-3-[2-(1-piperidinyl)ethyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide

IUPAC Name

N-(4-acetylphenyl)-2-[4-oxo-3-(2-piperidin-1-ylethyl)quinazolin-2-yl]sulfanylacetamide

Molecular Formula

C25H28N4O3S

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C25H28N4O3S/c1-18(30)19-9-11-20(12-10-19)26-23(31)17-33-25-27-22-8-4-3-7-21(22)24(32)29(25)16-15-28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-17H2,1H3,(H,26,31)

InChI Key

FOQNBCJLXWDLCX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4CCCCC4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCN4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.